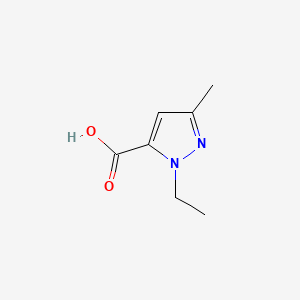

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

説明

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 50920-65-5) is a heterocyclic carboxylic acid with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Key physicochemical properties include:

- Boiling Point: Predicted at 308.5 ± 22.0 °C .

- Density: 1.23 ± 0.1 g/cm³ .

- pKa: 3.27 ± 0.10, indicating moderate acidity .

- Solubility: Soluble in methanol and stable under refrigeration .

The compound is widely used in medicinal chemistry, particularly in synthesizing 2-phenylhydrazinylidene derivatives that inhibit Staphylococcus aureus biofilm formation, highlighting its role as an antivirulence agent . It is also utilized in experimental phasing pipelines for macromolecular crystallography due to its compatibility with high-throughput workflows .

特性

IUPAC Name |

2-ethyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-6(7(10)11)4-5(2)8-9/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMGOJUUTAPPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372501 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50920-65-5 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Alkylation and Esterification Method

- Starting from 3-ethyl-5-pyrazolecarboxylate, sodium hydride (NaH) is used as a base in dimethylformamide (DMF) solvent.

- Dimethyl carbonate is added as a methylating agent.

- The reaction is conducted at elevated temperatures (around 110°C) for approximately 4 hours.

- After completion, unreacted reagents and solvents are removed by reduced pressure distillation.

- The residue is extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, filtered, and purified by distillation to yield the ester product.

Reaction Conditions and Yields

Multiple experiments varying the amount of dimethyl carbonate and NaH show the following results:

| Experiment | NaH (g) | Dimethyl Carbonate (mmol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Description |

|---|---|---|---|---|---|---|

| 3 | 0.8 | 200 | 110 | 4 | 81.3 | Light yellow oily liquid |

| 4 | 0.8 | 250 | 110 | 4 | 86.8 | Light yellow oily liquid |

| 5 | 0.8 | 350 | 110 | 4 | 90.1 | Light yellow oily liquid |

| 6 | 0.8 | 400 | 110 | 4 | 89.0 | Light yellow oily liquid |

| 7 | 0.2 | 200 | 110 | 4 | 79.1 | Light yellow oily liquid |

| 8 | 0.4 | 200 | 110 | 4 | 85.7 | Light yellow oily liquid |

| 9 | 0.6 | 200 | 110 | 4 | 85.7 | Light yellow oily liquid |

| 11 | 0.8 | 200 | 90 | 4 | 74.7 | Light yellow oily liquid |

This data indicates that increasing the amount of dimethyl carbonate improves yield up to a point, and reaction temperature also affects the yield, with 110°C being optimal.

Alternative Synthetic Routes

Other patents describe the preparation of related pyrazole derivatives starting from diethyl 1H-pyrazole-3,5-dicarboxylate, involving selective methylation and subsequent functional group transformations to introduce hydroxymethyl or formonitrile groups at the 3-position, which can be adapted for the synthesis of 1-ethyl-3-methyl pyrazole derivatives.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|

| Alkylation of pyrazole ester | 3-ethyl-5-pyrazolecarboxylate, NaH, dimethyl carbonate, DMF, 110°C, 4h | Methylation at N1 position | 74.7 - 90.1 |

| Work-up | Reduced pressure distillation, ethyl acetate extraction, brine wash, drying | Purification to obtain ester intermediate | |

| Hydrolysis | Aqueous base or acid, reflux | Conversion of ester to carboxylic acid | Not specified |

Research Findings and Analysis

- The use of sodium hydride as a strong base in DMF facilitates efficient methylation of the pyrazole nitrogen.

- Dimethyl carbonate serves as a green methylating agent, offering a safer alternative to methyl iodide or dimethyl sulfate.

- Reaction temperature and reagent stoichiometry critically influence the yield and purity of the ester intermediate.

- The ester intermediate is a versatile precursor, allowing for subsequent hydrolysis to the target acid.

- The described methods provide good yields (up to 90%) and are scalable for industrial applications.

化学反応の分析

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like bromine or DMSO under oxygen.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the nitrogen atoms or the carboxylic acid group, often using reagents like aryl halides and bases.

Common Reagents and Conditions:

Oxidation: Bromine, DMSO under oxygen.

Reduction: Hydrogen gas, sodium borohydride.

Substitution: Aryl halides, bases like KOtBu or Cs2CO3.

Major Products:

Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

Reduction: Reduced pyrazole derivatives.

Substitution: N-arylpyrazoles and other substituted pyrazole derivatives.

科学的研究の応用

Agricultural Chemistry

Herbicidal Properties

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid has been identified as an effective herbicide. Its targeted action allows for the control of unwanted plant growth while minimizing harm to desirable crops. This makes it a preferred choice in sustainable farming practices.

Insecticidal Activity

Research indicates that formulations containing this compound exhibit significant insecticidal properties. For instance, studies have shown over 90% mortality rates against pests such as Aphis fabae at concentrations as low as 50 ppm, highlighting its potential for agricultural pest control.

Pharmaceutical Development

Anti-inflammatory and Analgesic Effects

The compound is utilized in the synthesis of various pharmaceuticals, particularly those exhibiting anti-inflammatory and analgesic properties. Preliminary studies suggest it may inhibit inflammatory pathways, making it a candidate for treating conditions associated with inflammation.

Case Study: Anti-inflammatory Activity

In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophage cell lines, supporting its potential therapeutic use.

Material Science

Polymer Formulations

In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is particularly valuable in the construction and automotive industries, where durable materials are essential.

Analytical Chemistry

Reagent Applications

The compound serves as a reagent in analytical methods for detecting and quantifying specific analytes. Its role in environmental monitoring and quality control processes facilitates accurate results, making it a useful tool in laboratory settings .

作用機序

The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as D-amino acid oxidase (DAO). By inhibiting DAO, the compound prevents oxidative stress and protects cells from damage . The nitrogen atoms in the pyrazole ring play a crucial role in its ability to donate and accept hydrogen bonds, facilitating intermolecular interactions and enhancing its biological activity .

類似化合物との比較

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acids exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural Analogues and Their Properties

Functional Group Impact on Properties

- Alkyl Chain Length : Longer chains (e.g., propyl in 139755-99-0) increase hydrophobicity, improving lipid bilayer interaction but reducing aqueous solubility .

- Substituent Position : Regioisomerism (e.g., carboxyl at C3 vs. C5 in 50920-46-2 vs. 50920-65-5) affects hydrogen-bonding capacity and intermolecular interactions .

- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 139756-00-6) exhibit higher reactivity in electrophilic substitutions but lower thermal stability .

生物活性

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (EMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and applications in various fields, supported by research findings and case studies.

- Molecular Formula : C₇H₁₀N₂O₂

- Molecular Weight : 154.17 g/mol

- CAS Number : 50920-65-5

- Melting Point : 142.0 to 146.0 °C

- Purity : ≥98.0% (by GC) .

EMPC acts primarily as a selective inhibitor of D-amino acid oxidase (DAO) . By inhibiting DAO, EMPC reduces oxidative stress induced by D-serine, thereby protecting neuronal cells from damage. This mechanism is crucial for its potential therapeutic applications in neuroprotection and managing conditions related to oxidative stress .

Biological Activities

-

Anticancer Properties :

- EMPC has demonstrated significant antiproliferative effects against various cancer cell lines, including lung, breast, and prostate cancers. Studies have shown that compounds similar to EMPC can inhibit the growth of cancer cells through apoptosis and cell cycle arrest mechanisms .

- For instance, a study reported that pyrazole derivatives exhibited IC50 values indicating effective cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Anti-inflammatory Effects :

Table 1: Applications of EMPC

| Field | Application Description |

|---|---|

| Medicinal Chemistry | Synthesis of anti-inflammatory and analgesic compounds |

| Cancer Research | Development of anticancer agents targeting specific pathways |

| Agricultural Chemistry | Herbicide formulation for sustainable farming practices |

| Material Science | Enhancing thermal stability in polymer formulations |

| Analytical Chemistry | Reagent in environmental monitoring and quality control |

Case Studies

-

Neuroprotective Effects :

- A study highlighted the protective role of EMPC against oxidative stress-induced neuronal damage, suggesting its potential use in treating neurodegenerative diseases .

- Antitumor Activity :

- Inflammation Models :

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation reactions. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo Suzuki-Miyaura coupling with arylboronic acids in degassed DMF/water mixtures using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base . Optimizing reaction temperature (80–100°C) and stoichiometry (1:1.2 substrate-to-boronic acid ratio) improves yields (typically 60–75%). Post-synthesis, hydrolysis under basic conditions (e.g., NaOH/ethanol) converts esters to carboxylic acids .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H-NMR : The ethyl group (CH₂CH₃) appears as a triplet (~1.2 ppm) and quartet (~4.2 ppm). The pyrazole ring protons resonate between 6.5–8.5 ppm, with splitting patterns indicating substituent positions .

- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid (-COOH) group, while C-N stretching in the pyrazole ring appears at ~1550 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 184 for the ester precursor) and fragment ions (e.g., loss of COOH) validate the structure .

Q. What purification methods are recommended for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 60°C to remove unreacted starting materials .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) as eluent resolves polar impurities. Monitor fractions via TLC (Rf ~0.4 in same solvent) .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring (e.g., ethyl vs. methyl groups) affect its biological activity or coordination chemistry?

- Methodological Answer : Substituent effects are studied via comparative SAR analyses. For example:

- Antimicrobial Activity : 5-Substituted-3-methylsulfanyl derivatives show enhanced activity due to increased lipophilicity (logP ~2.5) .

- Coordination Chemistry : The carboxylic acid group facilitates metal chelation (e.g., with Cu²⁺), forming complexes characterized by shifts in UV-Vis spectra (λmax ~250–300 nm) and altered redox potentials .

Q. What computational methods (e.g., DFT, molecular docking) can predict the reactivity or pharmacological potential of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze electron density, HOMO-LUMO gaps (~4.5 eV), and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). Pyrazole-carboxylic acid derivatives show binding energies ≤−8.0 kcal/mol, suggesting anti-inflammatory potential .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved experimentally?

- Methodological Answer :

- Assay Standardization : Re-test activity under uniform conditions (e.g., 24-hour incubation, 10% FBS in DMEM) to control for variability .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may alter potency .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。